molecular formula C2H4F3N B1214592 2,2,2-Trifluoroethylamine CAS No. 753-90-2

2,2,2-Trifluoroethylamine

Cat. No. B1214592
CAS RN: 753-90-2
M. Wt: 99.06 g/mol
InChI Key: KIPSRYDSZQRPEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,2-Trifluoroethylamine and related trifluoromethylamines can be achieved through several methods. One such method involves the oxidative desulfurization-fluorination of dithiocarbamates using a reagent system consisting of tetrabutylammonium dihydrogentrifluoride and an N-halo imide under mild conditions. This process allows for the facile synthesis of trifluoromethylamines from readily available starting materials (Kanie et al., 1998).

Molecular Structure Analysis

The molecular structure and conformational properties of compounds similar to 2,2,2-Trifluoroethylamine have been studied using various spectroscopic techniques. For instance, the compound (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one was thoroughly investigated to understand its structural and conformational properties, which can shed light on the behavior of 2,2,2-Trifluoroethylamine as well (Hidalgo et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 2,2,2-Trifluoroethylamine derivatives can be quite versatile. One example includes the synthesis of various 2,2,2-trifluoroethyl onium triflates from tertiary amines, sulfides, and phosphines treated with (2,2,2-trifluoroethyl)phenyliodonium triflate. This demonstrates the compound's ability to participate in a wide range of chemical transformations, producing trifluoroethylated salts and highlighting its potential as a versatile reagent in organic synthesis (Umemoto & Gotoh, 1991).

Physical Properties Analysis

While specific studies on the physical properties of 2,2,2-Trifluoroethylamine itself may not be readily available, the physical properties of closely related compounds provide insight. For instance, the study of ionic liquids containing various anions and cations, including those with trifluoromethyl groups, highlights the impact of such functional groups on the physical characteristics like phase-transition temperatures, densities, and viscosities. These studies can give an indirect understanding of the physical behavior of 2,2,2-Trifluoroethylamine (Jin et al., 2008).

Chemical Properties Analysis

The chemical properties of 2,2,2-Trifluoroethylamine can be inferred from the reactions and stability of related trifluoromethyl and trifluoroethyl compounds. For example, the reaction mechanisms and stability of trifluoromethyl carbanions and their derivatives provide valuable information on the reactivity and potential chemical applications of 2,2,2-Trifluoroethylamine and its derivatives (Uneyama, Katagiri, & Amii, 2008).

Scientific Research Applications

2,2,2-Trifluoroethylamine is an organic compound used as a building block in organic synthesis . It has a molecular weight of 99.06 and a linear formula of CF3CH2NH2 . It’s a volatile organic compound .

One specific application of 2,2,2-Trifluoroethylamine is in the field of environmental science. It has been used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples . The exact method of application or experimental procedures, including any relevant technical details or parameters, are not specified in the search results. The outcomes of this application are also not detailed in the search results.

Another form of this compound, 2,2,2-Trifluoroethylamine hydrochloride, has been used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative . Again, the specific methods of application and the outcomes of this application are not detailed in the search results.

  • Organic Synthesis : 2,2,2-Trifluoroethylamine is an important raw material and intermediate used in organic synthesis . It’s used as a building block in the creation of more complex organic compounds .

  • Agrochemicals : 2,2,2-Trifluoroethylamine is used in the production of agrochemicals . The specific applications and methods of use in this field are not detailed in the search results.

  • Dyestuff : This compound is used in the production of dyestuffs . The specific applications and methods of use in this field are not detailed in the search results.

  • Derivatization of Aqueous Carboxylic Acids : 2,2,2-Trifluoroethylamine hydrochloride has been used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative . The specific methods of application and the outcomes of this application are not detailed in the search results.

  • Ion Mobility Spectrometry : 2,2,2-Trifluoroethylamine, a volatile organic compound, was tested using corona discharge ion mobility spectrometry with orthogonal acceleration time of flight mass spectrometry . The specific methods of application and the outcomes of this application are not detailed in the search results.

Safety And Hazards

2,2,2-Trifluoroethylamine is highly flammable and corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic if inhaled . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPSRYDSZQRPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061070
Record name Ethanamine, 2,2,2-trifluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethylamine

CAS RN

753-90-2
Record name 2,2,2-Trifluoroethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2,2,2-trifluoro-
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Record name Ethanamine, 2,2,2-trifluoro-
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Record name Ethanamine, 2,2,2-trifluoro-
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Record name 2,2,2-trifluoroethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
970
Citations
H Gilman, RG Jones - Journal of the American chemical society, 1943 - ACS Publications
CF3CN+ H2-------> CFsCHjNHj[IV] Reactions [I],[II] and [III] were carried out es-sentially as described by Swarts. la However, a decided improvement in the yield of trifluoro-acetamide …
Number of citations: 242 pubs.acs.org
VF Kalasinsky, HV Anjaria - The Journal of Physical Chemistry, 1980 - ACS Publications
The infrared and Raman spectra of 2, 2, 2-trifluoroethylamine (CF3CH2NH2) and 2, 2, 2-trifluoroethanol (CF3-CH2OH) have been recorded in the fluid and solid phases. For …
Number of citations: 48 pubs.acs.org
X Li, J Su, Z Liu, Y Zhu, Z Dong, S Qiu, J Wang… - Organic …, 2016 - ACS Publications
The β-isocupreidine, a cinchonine derived alkaloid, catalyzed asymmetric S N 2′–S N 2′ reaction between N-2,2,2-trifluoroethylisatin ketimines and MBH type carbonates was …
Number of citations: 64 pubs.acs.org
BB Yu, L Xu, M Liao, Y Wu, F Liu, Z He, J Ding… - Solar …, 2019 - Wiley Online Library
The environmentally friendly additive 2,2,2‐trifluoroethylamine hydrochloride (TFEACl) is used in synergy with SnF 2 to enhance the efficiency and stability of FASnI 3 ‐based solar cells…
Number of citations: 45 onlinelibrary.wiley.com
S Ren, G Xu, Y Guo, Q Liu, C Guo - RSC advances, 2021 - pubs.rsc.org
An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This one-pot N–H insertion reaction …
Number of citations: 6 pubs.rsc.org
QLR Ford, JM Burns, JL Ferry - Journal of Chromatography A, 2007 - Elsevier
We report a technique for the rapid, room temperature derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative. 3-Ethyl-1-[3-(dimethylamino)…
Number of citations: 42 www.sciencedirect.com
CM Timperley, M Waters - Journal of fluorine chemistry, 2005 - Elsevier
Dimethyl phosphorochloridate reacted with R F CH 2 NH 2 in ether in the presence of Et 3 N to afford (MeO) 2 P(O)NHCH 2 R F , where R F =CF 3 and C 2 F 5 , in 39 and 47% yield, …
Number of citations: 7 www.sciencedirect.com
ER BISSELL, M FINGER - The Journal of Organic Chemistry, 1959 - ACS Publications
As a part of a study of the properties of fluorine containing nitrogen compounds, we have synthe-sized andcharacterized the complete series of methyltrifluoroethylamines containing …
Number of citations: 52 pubs.acs.org
JR Durig, ID Darkhalil, JJ Klaassen, N Nagels… - Journal of Molecular …, 2013 - Elsevier
Variable temperature (−60 to −100C) studies of the Raman spectra (4000–300cm −1 ) of 2,2,2 trifluoroethylamine, F 3 CCH 2 NH 2 dissolved in liquid xenon have been carried out. …
Number of citations: 4 www.sciencedirect.com
JP Richard, TL Amyes, T Vontor - Journal of the American …, 1992 - ACS Publications
The effect of changing carbocation reactivity on nucleophile selectivity has been determined for the reactions of ring-substituted 1-phenyl-2, 2, 2-trifluoroethyl carbocations, XArCH (CF3)…
Number of citations: 39 pubs.acs.org

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